molecular formula C28H28N4O6S B020113 N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide CAS No. 107786-78-7

N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide

Cat. No. B020113
M. Wt: 548.6 g/mol
InChI Key: FCZVJRPADUYFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been synthesized and investigated for its potential use in various biological applications.

Mechanism Of Action

The mechanism of action of N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide involves the inhibition of specific enzymes and pathways in the body. The compound has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. It also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.

Biochemical And Physiological Effects

N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. It also has anti-inflammatory effects by reducing the production of inflammatory cytokines. The compound has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages And Limitations For Lab Experiments

The advantages of using N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide in lab experiments include its high potency and specificity. It has been shown to have a low toxicity profile and is well-tolerated in animal studies. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research and development of N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide. These include further investigation of its anti-tumor and anti-inflammatory activity, optimization of its synthesis method to improve yield and solubility, and exploration of its potential use in combination therapy with other drugs. Additionally, the compound can be further modified to improve its pharmacokinetic properties and reduce toxicity. Overall, N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide has significant potential for use in various biological applications and warrants further investigation.

Synthesis Methods

The synthesis of N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide involves the reaction of 6-(cyclopentyloxycarbonylamino)-1-benzimidazolecarboxylic acid with 4-(chloromethyl)-3-methoxybenzoic acid in the presence of a coupling agent. The resulting compound is then treated with benzenesulfonyl chloride to obtain the final product. The synthesis process has been optimized to obtain a high yield of the compound.

Scientific Research Applications

N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide has been investigated for its potential use in various biological applications. It has shown promising results in the treatment of cancer, inflammation, and other diseases. The compound has been tested in vitro and in vivo for its anti-tumor activity and has shown significant inhibition of tumor growth. It has also shown anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

properties

CAS RN

107786-78-7

Product Name

N-(4((6-(((Cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide

Molecular Formula

C28H28N4O6S

Molecular Weight

548.6 g/mol

IUPAC Name

cyclopentyl N-[3-[[4-(benzenesulfonylcarbamoyl)-2-methoxyphenyl]methyl]benzimidazol-5-yl]carbamate

InChI

InChI=1S/C28H28N4O6S/c1-37-26-15-19(27(33)31-39(35,36)23-9-3-2-4-10-23)11-12-20(26)17-32-18-29-24-14-13-21(16-25(24)32)30-28(34)38-22-7-5-6-8-22/h2-4,9-16,18,22H,5-8,17H2,1H3,(H,30,34)(H,31,33)

InChI Key

FCZVJRPADUYFBI-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2)CN3C=NC4=C3C=C(C=C4)NC(=O)OC5CCCC5

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2)CN3C=NC4=C3C=C(C=C4)NC(=O)OC5CCCC5

Other CAS RN

107786-78-7

synonyms

4-CPCAB
N-(4((6-(((cyclopentyloxy)carbonyl)amino)benzimidazol-1-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide

Origin of Product

United States

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